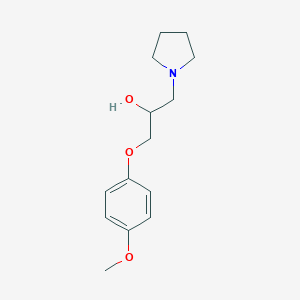
1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol, also known as MPPL, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. MPPL is a beta-adrenergic receptor antagonist, which means it has the ability to block the effects of adrenaline and other stress hormones on the body.
Aplicaciones Científicas De Investigación
1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol has been studied for its potential applications in various fields such as neuroscience, cardiology, and cancer research. In neuroscience, 1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In cardiology, 1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol has been studied for its potential to treat heart failure by blocking the effects of stress hormones on the heart. In cancer research, 1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol has been shown to have anti-tumor effects by inhibiting the growth and proliferation of cancer cells.
Mecanismo De Acción
1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol works by blocking the beta-adrenergic receptors in the body. These receptors are responsible for the effects of stress hormones such as adrenaline and noradrenaline. By blocking these receptors, 1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol reduces the effects of stress hormones on the body, which can lead to a reduction in oxidative stress and inflammation.
Biochemical and Physiological Effects:
1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol has been shown to have various biochemical and physiological effects on the body. In animal studies, 1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol has been shown to reduce oxidative stress and inflammation in the brain, heart, and liver. 1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol has also been shown to improve cardiac function in animal models of heart failure. In addition, 1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol has been shown to have anti-tumor effects by inhibiting the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol in lab experiments is its ability to block the effects of stress hormones on the body. This can be useful in studying the effects of stress on various physiological processes. However, one of the limitations of using 1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol is its potential to interact with other receptors in the body, which can lead to off-target effects.
Direcciones Futuras
There are several future directions for 1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol research. One potential direction is to study the effects of 1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol on other physiological processes such as metabolism and immune function. Another potential direction is to develop more selective beta-adrenergic receptor antagonists that can target specific subtypes of beta-adrenergic receptors. Finally, 1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol could be studied for its potential to treat other diseases such as neurodegenerative diseases and autoimmune disorders.
Conclusion:
In conclusion, 1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol is a synthetic compound that has potential applications in various fields such as neuroscience, cardiology, and cancer research. 1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol works by blocking the beta-adrenergic receptors in the body, which reduces the effects of stress hormones on the body. 1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol has been shown to have various biochemical and physiological effects on the body, and there are several future directions for 1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol research.
Métodos De Síntesis
1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol is synthesized through a multi-step process that involves the reaction of 4-methoxyphenol with epichlorohydrin to form 1-(4-methoxyphenoxy)-2,3-epoxypropane. The resulting compound is then reacted with pyrrolidine and 2-propanol to form 1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol. This synthesis method has been optimized to yield high purity and high yield of 1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol.
Propiedades
Nombre del producto |
1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol |
|---|---|
Fórmula molecular |
C14H21NO3 |
Peso molecular |
251.32 g/mol |
Nombre IUPAC |
1-(4-methoxyphenoxy)-3-pyrrolidin-1-ylpropan-2-ol |
InChI |
InChI=1S/C14H21NO3/c1-17-13-4-6-14(7-5-13)18-11-12(16)10-15-8-2-3-9-15/h4-7,12,16H,2-3,8-11H2,1H3 |
Clave InChI |
KSIRTXNTGFVNAU-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCC(CN2CCCC2)O |
SMILES canónico |
COC1=CC=C(C=C1)OCC(CN2CCCC2)O |
Solubilidad |
30.7 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B256742.png)

![N-(3-cyano-4,5-dimethyl-2-thienyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide](/img/structure/B256748.png)





![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide](/img/structure/B256763.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide](/img/structure/B256764.png)
![methyl 4-phenyl-2-({[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B256765.png)